Regioisomeric Identity: 2,8- vs. 2,4-Diazaspiro[5.5]undecane-Tetraone Topological Distinction
The 2,8-regioisomer (target) positions the two ring nitrogen atoms in a 1,5-relationship across the spiro center, generating a C2v-symmetric scaffold with two chemically and magnetically equivalent glutarimide-like rings. In contrast, the 2,4-regioisomer places nitrogens in a 1,3-relationship within the same ring, breaking symmetry and creating non-equivalent ring environments [1]. This topological difference is absolute—no conformational or tautomeric interconversion is possible—and is directly evidenced by the InChI string distinctness (VLXWUMRXYIGSMF-UHFFFAOYSA-N for the 2,8-isomer vs. distinct InChI for the 2,4-isomer). Single-crystal X-ray structures of related 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones confirm the unsymmetrical ring geometry driven by CAr–H···π, π–π stacking, and intermolecular hydrogen bonding [1].
| Evidence Dimension | Molecular symmetry and nitrogen positional topology |
|---|---|
| Target Compound Data | C2v symmetry; two equivalent glutarimide rings; InChIKey VLXWUMRXYIGSMF-UHFFFAOYSA-N |
| Comparator Or Baseline | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone: Cs (or lower) symmetry; non-equivalent ring environments; confirmed by X-ray crystallography |
| Quantified Difference | Qualitative (symmetry point group C2v vs. Cs); distinct InChIKey; no interconversion possible |
| Conditions | Structural identity verified by InChI, SMILES (C1CC2(CCC(=O)NC2=O)C(=O)NC1=O), and single-crystal X-ray diffraction for 2,4-analog |
Why This Matters
The regioisomer defines the vectorial presentation of hydrogen-bond donors/acceptors; selecting the wrong isomer can invert or abolish target binding, making isomer verification essential for SAR consistency.
- [1] K. Aggarwal, K. Vij, J. M. Khurana, RSC Adv., 2014, 4, 13313–13321. DOI: 10.1039/C4RA00521J (X-ray structure of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives). View Source
